molecular formula C23H27ClFNO2 B602312 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one CAS No. 1391052-87-1

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one

Cat. No.: B602312
CAS No.: 1391052-87-1
M. Wt: 403.93
InChI Key:
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Description

Haloperidol Impurity C is an impurity of the antipsychotic agent Haloperidol.

Mechanism of Action

Target of Action

Haloperidol Impurity C, also known as 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and is involved in mood, motivation, attention, and learning.

Mode of Action

Haloperidol Impurity C exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . This antagonism, particularly within the mesolimbic and mesocortical systems of the brain, helps to alleviate psychotic symptoms and states that are caused by an over-production of dopamine .

Biochemical Pathways

The compound affects several biochemical pathways. It undergoes oxidative N-dealkylation , cytosolic carbonyl reduction , and back-oxidation of reduced Haloperidol to Haloperidol . It also undergoes oxidation to a pyridinium metabolite . These pathways are primarily mediated by the Cytochrome P450 (CYP) isoform , particularly CYP3A4 .

Pharmacokinetics

The pharmacokinetics of Haloperidol Impurity C involves several processes. The greatest proportion of the intrinsic hepatic clearance of the compound is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . The compound is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .

Result of Action

The molecular and cellular effects of Haloperidol Impurity C’s action are primarily seen in its antipsychotic , neuroleptic , and antiemetic effects . By blocking the dopamine receptors, it can alleviate symptoms of schizophrenia, acute psychosis, and other severe behavioral states .

Action Environment

The action, efficacy, and stability of Haloperidol Impurity C can be influenced by various environmental factors. For instance, the compound’s action can be affected by the coadministration of other drugs such as carbamazepine, phenytoin, phenobarbital , etc . Furthermore, the compound’s stability and efficacy can be influenced by the ambient shipping temperature .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPBBUJMSLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160910
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-87-1
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(3-ETHYL-4-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H42511846
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Reactant of Route 6
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one

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